1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

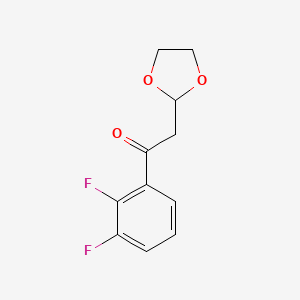

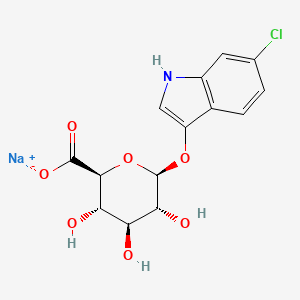

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride is a chemical compound with the molecular formula C7H15ClN2 . It is also known by its synonyms 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride, SCHEMBL2761166, CID 67523443, and D97718 .

Synthesis Analysis

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride can be prepared by reacting 1-methylimidazole and propyl iodide . This reaction forms an ionic liquid polymer gel electrolyte when combined with poly(vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP), which can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .Molecular Structure Analysis

The molecular weight of 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride is 162.66 g/mol . The InChI code for this compound is InChI=1S/C7H14N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H . The canonical SMILES structure is CCCN1CNH+C.[Cl-] .Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 162.0923762 g/mol , and the monoisotopic mass is also 162.0923762 g/mol . The topological polar surface area is 7.7 Ų , and the heavy atom count is 10 .Aplicaciones Científicas De Investigación

Catalyst in Transesterification

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium chloride, as an ionic liquid, has been utilized in combination with sulfamic acid for the chemoselective transesterification of β-ketoesters. This combination exhibits a good ability for this specific chemical reaction and retains its catalytic activity over multiple uses (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).

Energetic Material Synthesis

In propellant research and technology, derivatives of this compound have been synthesized for potential use as insensitive energetic materials. These compounds show promise in applications like solid rocket propellants and burn rate accelerators (Muddamarri Hanumantha Rao & K. Muralidharan, 2013).

Supported Ionic Liquid in Synthesis

It has also been utilized in the formation of supported ionic liquids for catalytic activity. For example, 1-methyl-3-(trimethoxysilyl)propyl imidazolium chloride, a derivative, was anchored onto silica-coated magnetic particles for use in synthesizing polysubstituted pyridines (H. Alinezhad, M. Tajbakhsh, & Neda Ghobadi, 2015).

Aggregate Behavior Study

The aggregation behavior of ionic liquids, including 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium chloride, in aqueous solutions has been a subject of study. Such research aids in understanding their properties for various industrial and scientific applications (Tejwant Singh & Arvind Kumar, 2007).

Functionalized Mesoporous Materials

This compound, particularly as 1-methyl-3-propylimidazolium chloride, has been synthesized and used as a heterogeneous catalyst in Knoevenagel reactions. These materials showcase excellent yields and reusability, highlighting their industrial application potential (Y. Liu et al., 2006).

Ionic Liquid-Modified Silica for Dye Removal

Additionally, silica chemically modified with ionic liquid 1-propyl-3-methylimidazolium chloride has been evaluated as an effective adsorbent for the removal of anionic dyes, such as Eosin Yellow and Reactive Blue 4, from solutions. This indicates its potential in environmental applications (O. Tkachenko et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium chloride involves the reaction of 1-methylimidazole with propyl bromide followed by quaternization with methyl iodide and subsequent chloride ion exchange.", "Starting Materials": [ "1-methylimidazole", "propyl bromide", "methyl iodide", "sodium chloride", "water" ], "Reaction": [ "1. Dissolve 1-methylimidazole in propyl bromide and heat the mixture under reflux for 24 hours.", "2. Cool the mixture and filter off any solid impurities.", "3. Quaternize the resulting 1-methyl-3-propylimidazole with excess methyl iodide in anhydrous conditions.", "4. Add the quaternized product to a solution of sodium chloride in water and stir for several hours.", "5. Filter the resulting precipitate and wash with water to obtain 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium chloride as a white solid." ] } | |

Número CAS |

79917-89-8 |

Nombre del producto |

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |

Fórmula molecular |

C7H15ClN2 |

Peso molecular |

162.66 g/mol |

Nombre IUPAC |

1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |

InChI |

InChI=1S/C7H14N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H |

Clave InChI |

GYTJXQRCNBRFGU-UHFFFAOYSA-N |

SMILES |

CCCN1C[NH+](C=C1)C.[Cl-] |

SMILES canónico |

CCCN1C[NH+](C=C1)C.[Cl-] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)

![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)

![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)

![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)

![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)